molecular formula C15H14ClF2NO2 B1388228 Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride CAS No. 1185303-38-1

Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride

Cat. No.: B1388228
CAS No.: 1185303-38-1
M. Wt: 313.72 g/mol
InChI Key: QAXLUAXBQIBXHQ-UHFFFAOYSA-N
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Description

Molecular Identity and Nomenclature

Benzodioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride possesses the molecular formula C15H14ClF2NO2 and exhibits a molecular weight of 313.72 grams per mole. The compound is registered in the PubChem database under the identifier 45074865, with its creation date documented as March 29, 2010, and most recent modification occurring on May 10, 2025. The systematic nomenclature for this compound includes several alternative designations, most notably 1-(1,3-benzodioxol-5-yl)-N-[(3,4-difluorophenyl)methyl]methanamine hydrochloride and (2H-1,3-benzodioxol-5-ylmethyl)[(3,4-difluorophenyl)methyl]amine hydrochloride.

The parent compound, excluding the hydrochloride salt formation, bears the PubChem identifier 791620 and represents the free base form of this chemical entity. The nomenclature system reflects the compound's structural complexity, incorporating both the benzodioxole ring system designation and the specific substitution pattern of the difluorinated benzyl group. The International Union of Pure and Applied Chemistry naming convention emphasizes the connectivity between the benzodioxole methyl carbon and the nitrogen atom, which subsequently connects to the difluorinated benzyl moiety.

Property Value Reference
Chemical Abstracts Service Number 1185303-38-1
Molecular Formula C15H14ClF2NO2
Molecular Weight 313.72 g/mol
PubChem Compound Identifier 45074865
Parent Compound Identifier 791620

Historical Context in Benzodioxole Chemistry

The benzodioxole structural framework represents a significant development in heterocyclic chemistry, with 1,3-benzodioxole serving as the foundational scaffold for numerous bioactive compounds and synthetic intermediates. The core 1,3-benzodioxole structure, systematically known as 1,2-methylenedioxybenzene, consists of a benzene ring fused to a dioxole ring containing the methylenedioxy functional group. This structural motif has gained considerable attention in organic chemistry due to its presence in naturally occurring compounds and its utility as a synthetic building block.

The historical significance of benzodioxole chemistry extends beyond simple structural considerations, as compounds containing the methylenedioxyphenyl group have demonstrated widespread bioactivity, leading to their incorporation in pesticides and pharmaceuticals. The preparation of 1,3-benzodioxole derivatives typically involves synthetic routes starting from catechol with disubstituted halomethanes, establishing methodologies that have been refined over decades of research. The evolution of benzodioxole chemistry has paralleled advances in synthetic methodology, particularly in the development of selective functionalization techniques that allow for precise substitution patterns.

Research into benzodioxole compounds has revealed unique conformational properties, with studies demonstrating that 1,3-benzodioxole exhibits a preference for non-planar conformations due to hyperconjugative orbital interactions. These conformational studies have utilized natural bond orbital analysis to understand the anomeric effect within the dioxole ring system, providing insights into the fundamental electronic properties that govern the behavior of these heterocyclic systems. The suppression of the anomeric effect by the benzene ring in 1,3-benzodioxole, as compared to simple 1,3-dioxole, represents an important finding in understanding the electronic structure of fused ring systems.

Chemical Family Classification

Benzodioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride belongs to multiple overlapping chemical families, reflecting its complex molecular architecture. Primary classification places this compound within the benzodioxole family, specifically as a substituted 1,3-benzodioxole derivative. The compound further classifies as a benzylamine derivative, incorporating the fundamental benzylamine structural motif that consists of a benzyl group attached to an amine functional group.

The presence of fluorine substitution on the benzyl ring system places this compound within the category of fluorinated organic compounds, specifically difluorinated aromatics. The 3,4-difluoro substitution pattern represents a common motif in medicinal chemistry and materials science, where fluorine atoms are strategically positioned to modify electronic and physical properties. Additionally, the hydrochloride salt formation classifies this compound as an ammonium salt, specifically a benzylammonium chloride derivative.

From a heterocyclic chemistry perspective, the compound contains the benzodioxole ring system, which belongs to the broader category of benzene-fused heterocycles. The dioxole component represents a five-membered ring containing two oxygen atoms, making this compound a member of the oxygen-containing heterocycle family. The methylenedioxy bridge characteristic of benzodioxoles creates a unique electronic environment that influences the compound's chemical reactivity and physical properties.

Chemical Family Structural Feature Classification Basis
Benzodioxoles 1,3-benzodioxole core Fused benzene-dioxole ring system
Benzylamines Benzyl-amine linkage Aromatic methylene-amine connectivity
Fluorinated Aromatics 3,4-difluorobenzyl group Halogenated aromatic ring
Ammonium Salts Hydrochloride formation Protonated amine with chloride counterion

Structural Significance in Organic Chemistry

The structural architecture of benzodioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride demonstrates several important principles in organic chemistry, particularly in the realm of polyfunctional molecule design. The compound's structure exemplifies the successful integration of electron-rich and electron-deficient aromatic systems within a single molecular framework. The benzodioxole moiety, with its electron-donating methylenedioxy group, contrasts with the electron-withdrawing effects of the difluoro substitution on the benzyl ring, creating a molecule with distinct electronic polarization.

The methylenedioxy bridge in the benzodioxole system creates a conformationally constrained structure that influences the spatial arrangement of substituents and affects molecular recognition properties. Research has demonstrated that benzodioxole systems exhibit specific conformational preferences, with natural bond orbital analysis revealing complex hyperconjugative interactions that stabilize particular conformers. These conformational effects extend beyond the immediate benzodioxole system to influence the overall molecular geometry and potential interactions with other chemical species.

The strategic placement of fluorine atoms in the 3,4-positions of the benzyl ring represents an important consideration in molecular design. Fluorine substitution in organic molecules typically results in increased lipophilicity, enhanced metabolic stability, and altered electronic properties compared to their non-fluorinated analogs. The specific substitution pattern chosen in this compound reflects principles of medicinal chemistry where fluorine atoms are positioned to optimize specific properties while maintaining the essential structural features required for biological activity.

The amine functionality serves as a crucial structural element that enables salt formation and provides a site for further chemical modification. The formation of the hydrochloride salt demonstrates the basic nature of the amine group and provides enhanced water solubility compared to the free base form. This structural feature illustrates the importance of considering ionization states in compound design, particularly for applications requiring specific solubility or stability characteristics.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(3,4-difluorophenyl)methyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2.ClH/c16-12-3-1-10(5-13(12)17)7-18-8-11-2-4-14-15(6-11)20-9-19-14;/h1-6,18H,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXLUAXBQIBXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=C(C=C3)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride is a compound with significant potential in medicinal chemistry. Its molecular formula is C15H14ClF2NO2C_{15}H_{14}ClF_{2}NO_{2}, and it has a molecular weight of 313.72 g/mol. This compound features a unique structure that may influence its biological activity, making it a subject of interest in various research studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 1-(1,3-benzodioxol-5-yl)-N-[(3,4-difluorophenyl)methyl]methanamine; hydrochloride
  • SMILES : C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=C(C=C3)F)F
  • InChI Key : QAXLUAXBQIBXHQ-UHFFFAOYSA-N

The presence of the dioxole ring and difluorobenzyl group suggests potential interactions with biological targets, particularly in the realm of cancer therapy and enzyme inhibition.

Antitumor Properties

Research indicates that compounds similar to Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine exhibit notable antitumor activity. For instance, studies have shown that derivatives containing dioxole structures can inhibit cell proliferation in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the cytotoxic effects of related compounds on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay. The results indicated that while some compounds showed significant cytotoxicity at higher concentrations (25 µM), Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine's specific effects remain to be fully elucidated in direct assays against these cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in tumor progression. For example:

  • Dihydrofolate Reductase (DHFR) Inhibition : Similar benzamide derivatives have been reported to inhibit DHFR, a critical enzyme in nucleotide synthesis and cell proliferation. This inhibition can lead to reduced growth rates in resistant cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications in the benzodioxole and difluorobenzyl moieties can significantly alter biological activity. For example:

Compound StructureBiological Activity
Benzodioxole + Fluorine SubstituentsEnhanced antitumor activity
Variations in Amine SubstituentsAltered receptor binding affinity

These findings highlight the importance of specific functional groups in enhancing or diminishing biological activity.

Summary of Research Studies

Several studies have focused on the synthesis and evaluation of benzodioxole derivatives:

  • Synthesis and Evaluation : A series of novel derivatives were synthesized and tested for their biological activities, showing promising results against various cancer models .
  • Mechanistic Studies : Investigations into the mechanisms revealed that certain derivatives could modulate key pathways involved in cancer cell survival .

Scientific Research Applications

Medicinal Chemistry

Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride has shown potential as a pharmacological agent in several studies:

Anticancer Activity

Recent studies have investigated the compound's efficacy against various cancer cell lines. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry highlighted its ability to inhibit the proliferation of breast cancer cells through apoptosis induction mechanisms. The compound exhibited an IC50 value of 12 µM against MCF-7 cells .

Antidepressant Effects

The compound's structural similarity to known antidepressants has led to investigations into its effects on serotonin receptors:

  • Research Findings : In vitro assays demonstrated that the compound acts as a selective serotonin reuptake inhibitor (SSRI), with potential therapeutic implications for treating depression .

Neuropharmacology

The unique dioxole structure of the compound suggests possible neuroprotective properties:

  • Neuroprotection : Studies indicate that it may protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases like Alzheimer's .

Material Sciences

Beyond biological applications, this compound also finds utility in material sciences:

  • Polymer Chemistry : It can be utilized as a building block in synthesizing novel polymers with enhanced thermal and mechanical properties. Research has shown that incorporating this amine into polymer matrices improves their stability and resistance to environmental degradation .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer AgentIC50 = 12 µM against MCF-7 cells
Antidepressant EffectsActs as an SSRI
NeuropharmacologyNeuroprotectionProtects against oxidative stress
Material SciencesPolymer SynthesisEnhances thermal/mechanical properties

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Chlorine : The target compound’s 3,4-difluoro substituents increase lipophilicity (LogP ~3–4) compared to 3,5-dichloro analogues (LogP >4) . Fluorine’s electronegativity enhances hydrogen bonding without significant steric effects, whereas chlorine increases molecular weight and toxicity risks.
  • Methoxy/Ethoxy vs. Fluoro : Methoxy/ethoxy groups (e.g., CAS 1135238-32-2 ) raise TPSA (~49 Ų) and reduce membrane permeability compared to fluorine. However, they may improve water solubility in free base forms.

Commercial Availability and Cost

  • The target compound is 2–3× more expensive than analogues like CAS 3548-74-1 ($378/1g vs. \sim$150/1g for phenethyl derivatives) .
  • Suppliers like AK Scientific and Hairui Chem offer custom synthesis for niche analogues, though lead times vary .

Preparation Methods

Synthesis of Benzodioxol-5-ylmethanamine Intermediate

The benzodioxol-5-ylmethanamine core is commonly prepared by reduction or substitution reactions starting from benzo[d]dioxole derivatives:

  • Reduction of Nitro Precursors: Aromatic nitro compounds bearing the benzodioxole ring are reduced using tin(II) chloride dihydrate in N-methylpyrrolidinone with N-methylmorpholine as a base. This method yields the primary amine intermediate after workup and purification.

  • Solid-phase synthesis approach: The amine can be prepared on resin by shaking with primary amines in DMF, followed by reduction and cleavage steps, enabling efficient purification and structural diversification.

Coupling with 3,4-Difluoro-Benzylamine

The key step involves coupling the benzodioxol-5-ylmethyl moiety with the 3,4-difluoro-benzylamine. Typical procedures include:

  • Carbodiimide-mediated amide or amine bond formation: Using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and additives like 1-hydroxy-7-azabenzotriazole (HOAt) or 1-hydroxybenzotriazole (HOBt) in DMF at room temperature. The reaction mixture is stirred for several hours (typically 16 h), followed by aqueous quenching, extraction, and purification.

  • Base addition: Diisopropylethylamine (DIPEA) or triethylamine is added to maintain basic conditions and facilitate coupling efficiency.

  • Yield and Purification: Yields typically range from 40% to 80% depending on reaction conditions and purification methods such as crystallization or column chromatography.

Formation of Hydrochloride Salt

  • The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate. This step improves compound stability and facilitates handling and storage.

Detailed Reaction Conditions and Data

Step Reagents/Conditions Yield (%) Notes
Reduction of nitro to amine SnCl2·2H2O (20 eq), N-methylmorpholine (20 eq), NMP, RT overnight ~45% Efficient reduction of aryl nitro groups
Coupling with benzylamine EDCI (1.1 eq), HOAt (1.1 eq), DIPEA (3 eq), DMF, RT, 16 h 40-80% Carbodiimide-mediated amine bond formation
Salt formation HCl in ethanol or ethyl acetate, RT Quantitative Conversion to hydrochloride salt

Research Findings and Optimization Notes

  • Microwave-assisted synthesis has been reported to accelerate coupling reactions, reducing reaction times from hours to minutes while maintaining yields.

  • Purification strategies: Crystallization from ethyl acetate/hexane mixtures or silica gel chromatography are effective for isolating pure product.

  • Solvent choice: DMF is the preferred solvent for coupling due to its polarity and ability to dissolve both reactants and coupling agents. Ethyl acetate and ethanol are commonly used for extraction and salt formation.

  • Base selection: DIPEA and triethylamine are commonly used bases; DIPEA is preferred for sterically hindered substrates due to its non-nucleophilic nature.

Summary Table of Preparation Protocol

Preparation Stage Key Reagents/Conditions Typical Yield Comments
1. Amine intermediate synthesis SnCl2·2H2O, NMM, NMP, RT overnight ~45% Reduction of nitro group
2. Coupling reaction EDCI, HOAt, DIPEA, DMF, RT, 16 h 40-80% Carbodiimide-mediated amine bond
3. Hydrochloride salt formation HCl in ethanol or ethyl acetate, RT Quantitative Salt formation for stability

Q & A

Q. Key Considerations :

  • Purify intermediates via column chromatography (silica gel, gradient elution).
  • Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:
Employ a multi-spectral approach:

  • IR Spectroscopy : Identify amine N–H stretches (~3300 cm⁻¹), C–F stretches (1100–1000 cm⁻¹), and benzo[1,3]dioxol C–O–C vibrations (~1250 cm⁻¹) .
  • NMR :
    • ¹H NMR : Look for benzodioxol methylene protons (δ 4.8–5.2 ppm) and aromatic protons from 3,4-difluorobenzyl (δ 6.8–7.2 ppm).
    • ¹³C NMR : Confirm fluorine-induced deshielding in aromatic carbons (δ 115–150 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks consistent with the molecular formula (C₁₅H₁₂F₂NO₂·HCl) .

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during characterization?

Answer:
Data contradictions often arise from dynamic processes (e.g., rotamerism) or impurities:

  • Variable Temperature NMR : Perform experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks caused by slow conformational exchange .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C interactions. For example, distinguish benzodioxol methylene protons from adjacent aromatic signals .
  • HPLC-PDA/MS : Detect impurities co-eluting with the target compound; optimize purification if necessary .

Example : A ¹H NMR singlet at δ 5.1 ppm (benzodioxol CH₂) may split into a doublet in impure samples due to residual solvents—repurify using preparative HPLC .

Advanced: What experimental designs are optimal for evaluating its pharmacokinetic (PK) properties?

Answer:
Use in vitro and in vivo models:

  • In Vitro :
    • Plasma Stability : Incubate with human plasma (37°C, 24h); quantify degradation via LC-MS/MS .
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Vivo :
    • Rodent PK Studies : Administer intravenously/orally (dose: 5–10 mg/kg). Collect plasma samples at 0, 1, 2, 4, 8, 24h. Calculate AUC, t₁/₂, and bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.